3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride
CAS No.: 1018446-64-4
Cat. No.: VC2805822
Molecular Formula: C12H17Cl2NO
Molecular Weight: 262.17 g/mol
* For research use only. Not for human or veterinary use.
![3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride - 1018446-64-4](/images/structure/VC2805822.png) 
                        
Specification
| CAS No. | 1018446-64-4 | 
|---|---|
| Molecular Formula | C12H17Cl2NO | 
| Molecular Weight | 262.17 g/mol | 
| IUPAC Name | 3-[(2-chlorophenoxy)methyl]piperidine;hydrochloride | 
| Standard InChI | InChI=1S/C12H16ClNO.ClH/c13-11-5-1-2-6-12(11)15-9-10-4-3-7-14-8-10;/h1-2,5-6,10,14H,3-4,7-9H2;1H | 
| Standard InChI Key | VWFRFFCKFMXVEO-UHFFFAOYSA-N | 
| SMILES | C1CC(CNC1)COC2=CC=CC=C2Cl.Cl | 
| Canonical SMILES | C1CC(CNC1)COC2=CC=CC=C2Cl.Cl | 
Introduction
Chemical Identity and Structure
3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride is a piperidine derivative featuring a 2-chlorophenoxy substituent connected via a methylene bridge. This compound has been documented in chemical databases and research collections with specific identifying information.
Basic Information
The compound is characterized by the following properties:
- 
CAS Registry Number: 1018446-64-4 
- 
Molecular Formula: C₁₂H₁₇Cl₂NO 
- 
Molecular Weight: 262.17 g/mol 
Structural Features
The molecular structure consists of:
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A piperidine heterocyclic ring (six-membered with one nitrogen) 
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A chlorophenoxy group attached at the 3-position of the piperidine 
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A methylene (-CH₂-) linker connecting the piperidine to the phenoxy oxygen 
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A chlorine atom at the ortho position (2-position) of the phenyl ring 
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Hydrochloride salt formation at the piperidine nitrogen 
This structure represents a common pharmacophore pattern found in various bioactive compounds, particularly those interacting with neurological receptors and enzymes.
Physical and Chemical Properties
The physical and chemical properties of 3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride determine its behavior in various experimental and biological systems.
Physical Properties
Based on structural analysis and comparison with similar compounds, the following properties can be inferred:
| Property | Description | 
|---|---|
| Physical State | White to off-white crystalline solid | 
| Solubility | Soluble in water, DMSO, and alcohols; limited solubility in non-polar solvents | 
| Melting Point | Estimated 180-200°C (as hydrochloride salt) | 
| Stability | Generally stable under standard laboratory conditions | 
| pH (1% solution) | Slightly acidic (estimated 4-5) | 
Chemical Reactivity
The compound contains several reactive sites:
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The piperidine nitrogen (when deprotonated) can function as a nucleophile 
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The chlorine substituent on the phenyl ring may participate in substitution reactions 
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The ether linkage connects the two major structural components and is relatively stable under physiological conditions 
Synthesis and Preparation Methods
The synthesis of 3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride typically involves multiple steps, beginning with appropriate precursors.
Synthetic Routes
Based on methodologies used for similar compounds, potential synthetic pathways include:
Nucleophilic Substitution Approach
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Start with 3-hydroxymethylpiperidine (or protected derivative) 
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Convert the hydroxyl group to a better leaving group (e.g., mesylate or tosylate) 
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React with 2-chlorophenol under basic conditions (e.g., K₂CO₃ in DMF) 
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Deprotect if necessary and convert to hydrochloride salt 
Alkylation Approach
This approach parallels methods used for similar halogenated phenoxy compounds:
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React 2-chlorophenol with an appropriate halomethyl derivative of piperidine 
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Optimize reaction conditions using polar aprotic solvents and bases 
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Isolate the free base and convert to hydrochloride salt using HCl in an appropriate solvent 
Purification Techniques
Purification typically involves:
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Recrystallization from appropriate solvent systems 
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Column chromatography using silica gel with optimized mobile phases 
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Formation of the hydrochloride salt for final purification and improved stability 
Analytical Characterization
Various analytical methods are employed to confirm the structure and purity of 3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected key signals (based on structural analysis):
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¹H NMR: Aromatic protons (δ 6.8-7.5 ppm), methylene linker (δ 3.7-4.0 ppm), piperidine ring protons (δ 1.4-3.2 ppm) 
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¹³C NMR: Aromatic carbons (δ 115-155 ppm), methylene carbon (δ 65-75 ppm), piperidine carbons (δ 25-55 ppm) 
Mass Spectrometry
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Expected molecular ion peak [M+H]⁺ at m/z 226.1 (for the free base) 
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Characteristic fragmentation pattern including loss of chlorine (m/z 191.1) 
Infrared Spectroscopy
Key functional group absorptions:
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C-O-C stretching (1200-1250 cm⁻¹) 
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C-Cl stretching (700-800 cm⁻¹) 
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Piperidine N-H stretching (3300-3500 cm⁻¹) 
Biological Activities and Pharmacological Properties
While specific data for 3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride is limited, structural similarities to related compounds suggest potential biological activities.
| Receptor Type | Potential Interaction | Structural Feature Contributing | 
|---|---|---|
| Dopamine receptors | Potential antagonist or modulator | Piperidine moiety | 
| Serotonin receptors | Possible affinity due to aromatic and basic nitrogen | Chlorophenoxy and piperidine combination | 
| Adrenergic receptors | Potential binding through aromatic interactions | Chlorophenoxy moiety | 
Structure-Activity Relationships
The following structural features may contribute to biological activity:
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The piperidine nitrogen serves as a hydrogen bond acceptor when deprotonated 
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The chlorine atom at the 2-position of the phenyl ring increases lipophilicity and may provide halogen bonding interactions 
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The ether linkage provides rotational flexibility and hydrogen bond accepting capacity 
Research Applications
3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride has potential applications in various research fields.
Medicinal Chemistry Applications
The compound may serve as:
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A scaffold for developing receptor-specific ligands 
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An intermediate in the synthesis of more complex drug candidates 
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A pharmacological tool for studying structure-activity relationships 
Chemical Biology Tools
Potential uses include:
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Probe compounds for investigating biological pathways 
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Starting materials for fluorescent or radiolabeled derivatives for binding studies 
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Reference standards for analytical method development 
Comparison with Structural Analogs
Comparing 3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride with related compounds provides insight into the effect of structural modifications.
Halogen Substitution Effects
Table comparing properties of related halogenated analogs:
| Compound | Halogen Atom | Molecular Weight (g/mol) | Potential Biological Differences | 
|---|---|---|---|
| 3-[(2-Chlorophenoxy)methyl]piperidine HCl | Chlorine | 262.17 | Moderate lipophilicity, balanced electronic effects | 
| 3-[(2-Bromophenoxy)methyl]piperidine HCl | Bromine | 306.62* | Increased lipophilicity, stronger polarizability | 
| 3-[(2-Iodophenoxy)methyl]piperidine HCl | Iodine | 353.62* | Highest lipophilicity, strongest polarizability | 
| 3-[(Phenoxy)methyl]piperidine HCl | None | 227.73* | Reduced lipophilicity, baseline reference | 
*Molecular weights estimated based on atomic weight differences
Structural Variations
Other structural modifications of the core scaffold include:
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Positional isomers of the chlorine atom (2-, 3-, or 4-position) 
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Substitution at different positions of the piperidine ring 
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Variation of the linker length between the piperidine and phenoxy groups 
These modifications allow for systematic exploration of structure-activity relationships in various biological systems.
Analytical Methods and Characterization Techniques
Chromatographic Analysis
High-performance liquid chromatography (HPLC) methods for analyzing 3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride typically employ:
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Reversed-phase C18 columns 
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Mobile phases consisting of acetonitrile/water gradients with buffer additives 
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UV detection at 220-280 nm wavelengths 
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Retention time validation against authenticated standards 
Stability Studies
Understanding the stability profile is essential for proper handling and storage:
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Thermal stability assessment under various temperature conditions 
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Solution stability in different solvent systems 
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Long-term storage stability monitoring 
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Stress testing under acidic, basic, oxidative, and photolytic conditions 
Future Research Directions
Structural Optimization
Future research could focus on:
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Exploring additional substituents on both the phenyl and piperidine rings 
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Investigating bioisosteric replacements for the chlorine atom 
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Modifying the linking group between the piperidine and phenoxy moieties 
Advanced Biological Evaluation
More comprehensive biological assessment could include:
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Receptor binding profiles across multiple receptor families 
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In vitro and in vivo efficacy in relevant disease models 
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Computational modeling to predict interactions with potential biological targets 
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Metabolism and pharmacokinetic studies to understand in vivo behavior 
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